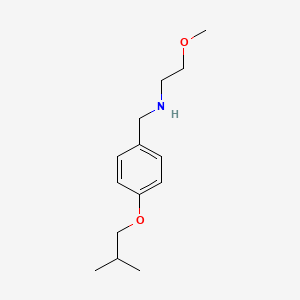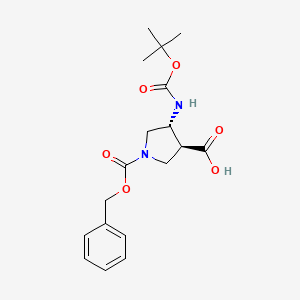![molecular formula C15H13ClF3NO B1437556 N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline CAS No. 1040685-01-5](/img/structure/B1437556.png)
N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline (CFTMA) is a chlorinated aniline derivative that has been used in a variety of scientific research applications. It is a colorless to light yellow liquid, slightly soluble in water and miscible with most organic solvents. CFTMA has a wide range of applications in the field of organic synthesis, due to its low toxicity and its ability to be easily synthesized.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Theoretical Studies
A study conducted by Finazzi et al. (2003) utilized infrared spectroscopic studies and density functional calculations to investigate the vibrational, geometrical, and electronic properties of N-(2-phenoxyethyl)aniline and its derivatives. This research provides insights into the conformational preferences and vibrational behavior of these compounds, which can be applied to understand the physical and chemical properties of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline and similar molecules (Finazzi et al., 2003).
Synthetic Techniques
Gong and Kato (2004) described a new synthesis method for 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, starting from compounds similar to N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline. This study highlights the potential of these compounds as intermediates in organic synthesis, providing a pathway to a class of compounds with various applications (Gong & Kato, 2004).
Materials Science and Polymer Chemistry
Buruianǎ et al. (2005) synthesized new polyurethane cationomers incorporating anil groups and investigated the photochromic mechanism of the salicylideneanil units. This research demonstrates the potential applications of aniline derivatives in developing materials with fluorescent properties, which could have implications for the use of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline in similar contexts (Buruianǎ et al., 2005).
Corrosion Inhibition
Daoud et al. (2014) synthesized a new thiophene Schiff base and explored its efficacy as a corrosion inhibitor on mild steel surfaces. Although this study does not directly involve N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, it underscores the broader potential of aniline derivatives in corrosion protection applications (Daoud et al., 2014).
Catalysis and Chemical Reactions
Narayanan and Deshpande (2000) reviewed the vapor phase alkylation of anilines over solid acid catalysts, including the role of alkyl anilines as intermediates in various industrial processes. This comprehensive review may provide insights into the catalytic applications of compounds like N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline in synthesizing dyestuffs and other chemicals (Narayanan & Deshpande, 2000).
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO/c16-13-6-1-2-7-14(13)21-9-8-20-12-5-3-4-11(10-12)15(17,18)19/h1-7,10,20H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUMMKZLEYLMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC2=CC=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



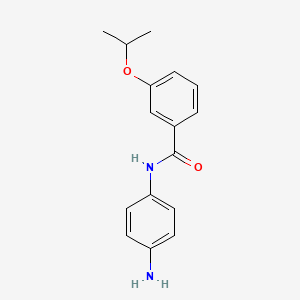
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)
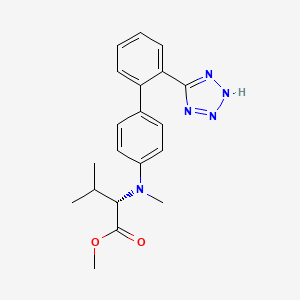
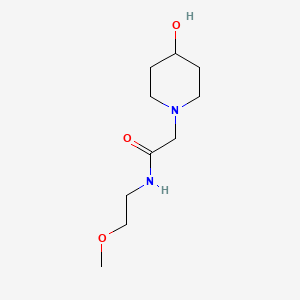
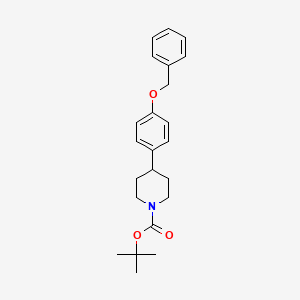
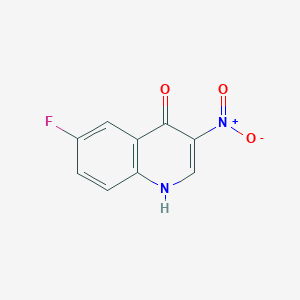
![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)
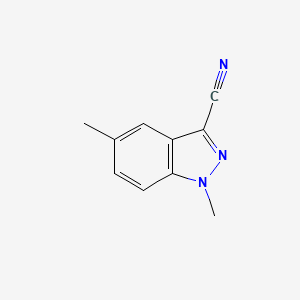
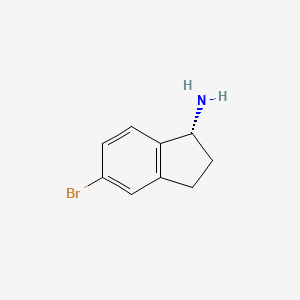
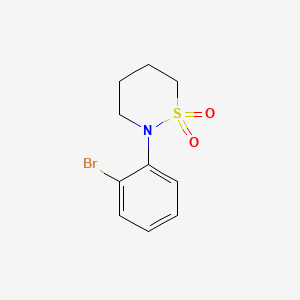
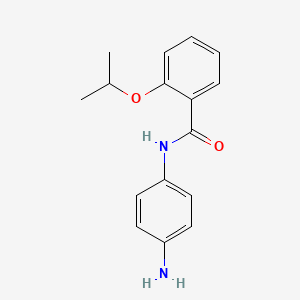
![N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437491.png)
